Unraveling the Molecular Architecture of Micranoic Acid A: A Technical Guide
Unraveling the Molecular Architecture of Micranoic Acid A: A Technical Guide
For Immediate Release
Kunming, China - A comprehensive technical guide detailing the chemical structure elucidation of Micranoic acid A, a novel octanortriterpenoid, is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the spectroscopic and spectrometric data that were pivotal in determining the unique molecular structure of this natural product.
Micranoic acid A, with the molecular formula C₂₂H₃₂O₃, was first isolated from the leaves and stems of Schisandra micrantha, a plant belonging to the Schisandraceae family. Its structure represents a new class of triterpenes characterized by the loss of the entire C-17 side chain, a feature previously unreported from this plant family. The elucidation of its intricate structure was accomplished through a meticulous application of modern spectroscopic techniques, primarily one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
This guide presents a summarization of all quantitative data in clearly structured tables, offers detailed methodologies for the key experiments cited, and includes mandatory visualizations of experimental workflows to facilitate a deeper understanding of the structure elucidation process.
Isolation and Purification
The journey to unveiling the structure of Micranoic acid A began with its careful extraction and isolation from its natural source.
Spectroscopic Data and Structure Determination
The core of the structure elucidation process lies in the detailed analysis of spectroscopic data. High-resolution mass spectrometry (HR-MS) established the molecular formula of Micranoic acid A as C₂₂H₃₂O₃. The structural backbone and the connectivity of atoms were then pieced together using a suite of NMR experiments.
¹H and ¹³C NMR Spectroscopic Data
The proton and carbon NMR spectra provided the fundamental chemical shift information for every unique hydrogen and carbon atom in the molecule. The data, acquired in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C, are summarized below.
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 39.8 (t) | 1.85 (m), 1.40 (m) |
| 2 | 19.2 (t) | 1.60 (m) |
| 3 | 215.6 (s) | - |
| 4 | 47.5 (s) | - |
| 5 | 55.4 (d) | 1.30 (m) |
| 6 | 21.6 (t) | 1.95 (m), 1.55 (m) |
| 7 | 34.2 (t) | 2.10 (m), 1.70 (m) |
| 8 | 46.1 (d) | 1.65 (m) |
| 9 | 51.2 (d) | 1.25 (m) |
| 10 | 37.2 (s) | - |
| 11 | 21.0 (t) | 1.50 (m) |
| 12 | 30.9 (t) | 1.75 (m), 1.20 (m) |
| 13 | 44.8 (s) | - |
| 14 | 50.7 (s) | - |
| 15 | 32.8 (t) | 1.60 (m) |
| 16 | 28.0 (t) | 2.05 (m), 1.80 (m) |
| 17 | 178.2 (s) | - |
| 18 | 21.8 (q) | 0.95 (s) |
| 19 | 21.2 (q) | 1.05 (s) |
| 20 | 147.1 (s) | - |
| 21 | 112.3 (t) | 4.75 (s), 4.60 (s) |
| 22 | 182.5 (s) | - |
Table 1: ¹H and ¹³C NMR Data for Micranoic acid A (in CDCl₃).
2D NMR Correlation Analysis
Two-dimensional NMR experiments were instrumental in assembling the molecular puzzle.
Key correlations observed in the 2D NMR spectra that confirmed the structure of Micranoic acid A include:
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COSY (Correlation Spectroscopy): Established the proton-proton coupling networks within the individual ring systems and the propanoic acid side chain.
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HSQC (Heteronuclear Single Quantum Coherence): Directly correlated each proton signal to its attached carbon, confirming the assignments made from the 1D spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2- and 3-bond) correlations between protons and carbons. Crucial HMBC correlations from the methyl protons (H-18 and H-19) to surrounding quaternary carbons (C-13, C-14, C-8, C-9, C-10) were essential in defining the core tetracyclic structure. Furthermore, correlations from the methylene protons of the propanoic acid side chain to the carbonyl carbon (C-22) and to carbons in the A-ring confirmed its point of attachment.
Experimental Protocols
General Experimental Procedures:
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Melting Point: Uncorrected.
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Optical Rotation: Measured on a JASCO P-1020 digital polarimeter.
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UV Spectra: Recorded on a Shimadzu UV-2401PC spectrometer.
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IR Spectra: Obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.
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NMR Spectra: Recorded on a Bruker DRX-600 spectrometer. Chemical shifts (δ) are reported in ppm with TMS as the internal standard, and coupling constants (J) are in Hz.
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Mass Spectrometry: HR-ESI-MS were measured on an API QSTAR Pulsar i spectrometer.
Extraction and Isolation: The air-dried and powdered leaves and stems of Schisandra micrantha (5 kg) were extracted three times with 95% EtOH at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in H₂O and partitioned successively with petroleum ether and EtOAc. The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether-acetone. Fractions were further purified by repeated column chromatography and crystallization to afford Micranoic acid A as a white powder.
Conclusion
The collective evidence from HR-MS, 1D, and 2D NMR spectroscopy unequivocally established the structure of Micranoic acid A as a novel octanortriterpenoid. This detailed guide serves as a valuable resource for researchers in natural product chemistry, providing a clear and comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of complex organic molecules. The unique structural features of Micranoic acid A may present new avenues for pharmacological investigation and drug discovery.
